molecular formula C12H19NO B13071201 3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol

3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13071201
M. Wt: 193.28 g/mol
InChI Key: JQUGGPHBBHCNLE-UHFFFAOYSA-N
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Description

3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group attached to a propanol backbone, with a 2,6-dimethylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,6-dimethylbenzylamine with an appropriate propanol derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 2,6-dimethylbenzyl chloride is reacted with magnesium to form the Grignard reagent, which is then reacted with propanal to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-{[(2,6-Dimethylphenyl)methyl]amino}propanal or 3-{[(2,6-Dimethylphenyl)methyl]amino}propanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or esterified derivatives.

Scientific Research Applications

3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol
  • 3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol
  • 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol

Uniqueness

3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different binding affinities and selectivities compared to its analogs .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[(2,6-dimethylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C12H19NO/c1-10-5-3-6-11(2)12(10)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3

InChI Key

JQUGGPHBBHCNLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNCCCO

Origin of Product

United States

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